(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a complex organic compound that features a unique combination of isoquinoline and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid. The key steps in the synthesis may involve:
Formation of the Isoquinoline Moiety: This can be achieved through cyclization reactions under acidic or basic conditions.
Coupling Reaction: The isoquinoline derivative is then coupled with the thiadiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Shares the isoquinoline moiety but lacks the thiadiazole group.
(4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid): Contains the thiadiazole moiety but lacks the isoquinoline group.
Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone |
InChI |
InChI=1S/C21H21N3O4S/c1-26-16-6-4-13(5-7-16)19-20(29-23-22-19)21(25)24-9-8-14-10-17(27-2)18(28-3)11-15(14)12-24/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
KABHTAAJUUUIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.